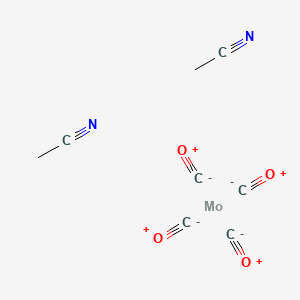
Bis(acetonitrile)tetracarbonylmolybdenum(0)
Description
Tétracarbonylbis(acétonitrile)molybdène(0) est un composé organométallique de formule C₈H₆MoN₂O₄. Il s'agit d'un solide jaune insoluble dans l'eau. Ce composé est connu pour ses applications dans divers domaines tels que le dépôt de couches minces, la chimie industrielle, les produits pharmaceutiques et la fabrication de LED .
Propriétés
Formule moléculaire |
C8H6MoN2O4 |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
acetonitrile;carbon monoxide;molybdenum |
InChI |
InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;; |
Clé InChI |
KQSCDDXBSXPYLD-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Tétracarbonylbis(acétonitrile)molybdène(0) peut être synthétisé par réaction de l'hexacarbonylmolybdène (Mo(CO)₆) avec l'acétonitrile (CH₃CN). La réaction se déroule généralement sous atmosphère inerte pour éviter l'oxydation. Le processus implique la substitution de deux ligands carbonyles dans l'hexacarbonylmolybdène par deux ligands acétonitrile .
Méthodes de production industrielle
La production industrielle de tétracarbonylbis(acétonitrile)molybdène(0) suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le composé est produit en quantités importantes et peut être personnalisé pour répondre à des exigences spécifiques .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Tétracarbonylbis(acétonitrile)molybdène(0) a un large éventail d'applications de recherche scientifique :
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de couches minces, de produits pharmaceutiques et de LED.
Mécanisme d'action
Le mécanisme d'action du tétracarbonylbis(acétonitrile)molybdène(0) implique sa capacité à se coordonner avec d'autres molécules par l'intermédiaire de ses ligands acétonitrile et carbonyle. Cette coordination peut conduire à la formation de divers complexes qui présentent des propriétés chimiques et physiques uniques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature des molécules qui interagissent.
Applications De Recherche Scientifique
Bis(acetonitrile)tetracarbonylmolybdenum(0) has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various chemical reactions, including olefin epoxidation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of thin films, pharmaceuticals, and LEDs.
Mécanisme D'action
The mechanism of action of bis(acetonitrile)tetracarbonylmolybdenum(0) involves its ability to coordinate with other molecules through its acetonitrile and carbonyl ligands. This coordination can lead to the formation of various complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Tris(acétonitrile)tricarbonylmolybdène(0) : Structure similaire, mais avec trois ligands acétonitrile et trois ligands carbonyle.
Complexes de tétracarbonylmolybdène : Ils comprennent divers dérivés avec différents ligands tels que la pyrazolylpyridine.
Unicité
Tétracarbonylbis(acétonitrile)molybdène(0) est unique en raison de son arrangement spécifique de ligands, qui confère une réactivité chimique et une stabilité distinctes. Sa capacité à former des complexes stables avec une variété de ligands en fait un composé polyvalent dans les applications de recherche et industrielles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


